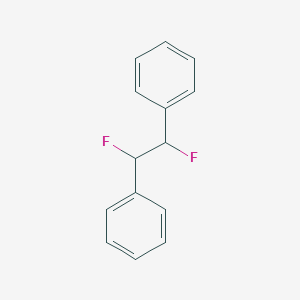

1,2-Difluoro-1,2-diphenylethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Difluoro-1,2-diphenylethane is a useful research compound. Its molecular formula is C14H12F2 and its molecular weight is 218.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Electronics

Single-Molecule Diodes

Recent studies have highlighted the synthesis of biphenylethane-based wires for molecular electronics. Specifically, 1,2-difluoro-1,2-diphenylethane has been utilized to create single-molecule diodes that exhibit exceptional electrical characteristics. The unique electronic properties of this compound make it suitable for applications in nanoscale electronic devices. The synthesis involved using 1-bromo-4-iodobenzene under Sonogashira conditions to obtain diphenylacetylene, which is crucial for constructing these molecular circuits .

Organic Synthesis

Intermediate in Chemical Reactions

this compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups through substitution reactions. For example, it has been used in the development of synthetic routes to produce 2,3-difluorosuccinates by oxidation processes. This application demonstrates its utility in creating complex molecules with significant pharmaceutical relevance .

| Reaction Type | Description |

|---|---|

| Oxidation | Conversion to 2,3-difluorosuccinates |

| Substitution | Introduction of functional groups via nucleophilic attack |

Medicinal Chemistry

Potential Therapeutic Applications

The compound's difluorinated structure enhances its biological activity, making it a candidate for drug development. Research indicates that fluorination can improve lipophilicity and receptor affinity, which are critical factors in drug design. Studies on structurally similar compounds have shown promising results in terms of their efficacy against various diseases .

Case Studies

- Anticancer Activity : Compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation in vitro. These studies suggest a potential role for difluorinated compounds in cancer therapy.

- Antimicrobial Properties : Research has indicated that fluorinated compounds can exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. This opens avenues for developing new antibiotics.

Industrial Applications

Flame Retardants and Thermal Oils

In addition to its applications in research and development, this compound is also significant in industrial contexts. It is used as an intermediate in the production of flame retardants due to its thermal stability and heat-carrying capacity. The compound's properties make it suitable for formulating materials that require enhanced fire resistance .

Eigenschaften

Molekularformel |

C14H12F2 |

|---|---|

Molekulargewicht |

218.24 g/mol |

IUPAC-Name |

(1,2-difluoro-2-phenylethyl)benzene |

InChI |

InChI=1S/C14H12F2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H |

InChI-Schlüssel |

GQOQTUOLCZOXSN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.